molecular formula C9H5BrF3N3O B2770443 N-(5-Bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide CAS No. 1936365-02-4

N-(5-Bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide

Cat. No.: B2770443
CAS No.: 1936365-02-4
M. Wt: 308.058
InChI Key: JBXZPYMPHVUWHX-UHFFFAOYSA-N
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Description

“N-(5-Bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide” is a chemical compound with the CAS Number: 1973485-26-5 . It has a molecular weight of 280.12 . This compound is also known as N-(5-bromoimidazo[1,2-a]pyridin-2-yl)cyclopropanecarboxamide .


Synthesis Analysis

The synthesis of this compound and similar compounds has been reported in the literature . N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .


Molecular Structure Analysis

The InChI Code of this compound is 1S/C11H10BrN3O/c12-8-2-1-3-10-13-9(6-15(8)10)14-11(16)7-4-5-7/h1-3,6-7H,4-5H2,(H,14,16) . The InChI key is NJXYTCVABPXPDW-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 280.12 . It is stored at a temperature of 28 C .

Scientific Research Applications

Synthesis and Characterization of Derivatives

N-(5-Bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide and related compounds have been synthesized and utilized as precursors for constructing various polyheterocyclic ring systems. These systems have shown potential for various applications, including the development of compounds with antibacterial properties. For instance, derivatives synthesized from this compound have been used to create new pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives, demonstrating the compound's versatility in generating novel heterocyclic structures with potential biological activities (Abdel‐Latif et al., 2019).

Chemodivergent Synthesis

The compound has also been instrumental in chemodivergent synthesis processes, providing a pathway to synthesize N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. These reactions showcase the compound's utility in facilitating the formation of diverse skeletal structures under varied conditions, further underscoring its applicability in synthesizing complex molecules for pharmaceutical and chemical research (Liu et al., 2019).

Future Directions

While specific future directions for this compound are not mentioned in the retrieved sources, imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have a broad range of biological and pharmacological activities, making them an area of active research .

Properties

IUPAC Name

N-(5-bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF3N3O/c10-5-2-1-3-7-14-6(4-16(5)7)15-8(17)9(11,12)13/h1-4H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXZPYMPHVUWHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C(=C1)Br)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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